An In-Depth Technical Guide to 1-Chloro-2-methyl-3,5-dinitrobenzene
An In-Depth Technical Guide to 1-Chloro-2-methyl-3,5-dinitrobenzene
Abstract
This technical guide provides a comprehensive overview of 1-Chloro-2-methyl-3,5-dinitrobenzene (CAS No. 96-90-2), a substituted aromatic nitro compound. While specific experimental data for this particular isomer is limited in publicly accessible literature, this document synthesizes information from closely related analogues and established chemical principles to offer a robust resource for researchers. The guide covers the compound's physicochemical properties, a detailed proposed synthesis pathway including reaction mechanisms and step-by-step protocols, predicted analytical characterization data, a discussion of its potential applications in organic synthesis and drug discovery, and essential safety information. The synthesis section is based on well-established methodologies for the preparation of similar dinitrotoluene derivatives, providing a strong foundation for its practical realization.
Compound Identification and Physicochemical Properties
1-Chloro-2-methyl-3,5-dinitrobenzene, also known by its synonym 2-Chloro-4,6-dinitrotoluene, is a crystalline solid at room temperature.[1] Its core structure is a toluene molecule substituted with one chlorine atom and two nitro groups. The specific arrangement of these functional groups dictates its reactivity and potential applications as a chemical intermediate.
| Property | Value | Source(s) |
| CAS Number | 96-90-2 | [2] |
| Molecular Formula | C₇H₅ClN₂O₄ | [2] |
| Molecular Weight | 216.58 g/mol | [2] |
| Appearance | Pale yellow crystalline solid (predicted) | [3][4] |
| Melting Point | 49 °C (for a related isomer) | [1] |
| IUPAC Name | 1-chloro-2-methyl-3,5-dinitrobenzene | [2] |
| Synonyms | 2-Chloro-4,6-dinitrotoluene | [2] |
Proposed Synthesis Pathway
Step 1: Dinitration of a Toluene Precursor
The synthesis would logically begin with a suitable toluene derivative. The directing effects of the substituents on the aromatic ring are crucial in determining the starting material and the resulting isomer distribution.
Step 2: The Sandmeyer Reaction
The Sandmeyer reaction is a cornerstone of aromatic chemistry for the conversion of an amino group to a variety of functionalities, including halogens, via a diazonium salt intermediate.[5][6] This method is particularly effective for introducing substituents that are not easily accessible through direct electrophilic substitution.
Experimental Protocol: Proposed Sandmeyer Reaction for the Synthesis of 1-Chloro-2-methyl-3,5-dinitrobenzene
This protocol is adapted from a verified procedure for a structurally similar compound, 1-chloro-2,6-dinitrobenzene, and is expected to be highly applicable.[7]
Materials:
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2-methyl-3,5-dinitroaniline
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Concentrated Sulfuric Acid
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Sodium Nitrite
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Glacial Acetic Acid
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Cuprous Chloride (CuCl)
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Concentrated Hydrochloric Acid
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Ice
Procedure:
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Preparation of the Diazonium Salt:
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In a three-necked flask equipped with a mechanical stirrer and a thermometer, carefully add solid sodium nitrite to concentrated sulfuric acid with stirring, maintaining the temperature below 40°C.
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Once the sodium nitrite has dissolved, cool the solution to 25-30°C in an ice bath.
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Slowly add a solution of 2-methyl-3,5-dinitroaniline in hot glacial acetic acid, ensuring the temperature remains below 40°C.
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After the addition is complete, stir the mixture at 40°C for 30 minutes to ensure complete diazotization.
-
-
Preparation of the Copper(I) Chloride Solution:
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In a separate beaker, prepare a solution of cuprous chloride in concentrated hydrochloric acid and cool it in an ice bath.
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-
The Sandmeyer Reaction:
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Add the previously prepared diazonium salt solution in portions to the cold cuprous chloride solution with manual stirring. The rate of addition should be controlled to manage the effervescence.
-
The mixture will warm up during the addition. Continue to stir intermittently while cooling in an ice bath until the effervescence subsides.
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Heat the reaction mixture on a steam bath to approximately 80°C until the evolution of nitrogen gas ceases.
-
Add an equal volume of water to the reaction mixture and cool it in an ice bath to precipitate the product.
-
-
Isolation and Purification:
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Collect the yellow, crystalline product by suction filtration.
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Wash the product thoroughly with water and allow it to dry.
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For higher purity, the crude product can be recrystallized from a suitable solvent such as 90% acetic acid or a benzene/petroleum ether mixture.[7]
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Reaction Workflow Diagram
Caption: Proposed two-step synthesis via the Sandmeyer reaction.
Predicted Analytical Characterization
| Technique | Predicted Observations |
| ¹H NMR | - A singlet for the methyl protons (CH₃) is expected around 2.4-2.6 ppm. - Two doublets in the aromatic region (around 7.5-8.5 ppm) corresponding to the two aromatic protons. The coupling constant would be small (meta-coupling). |
| ¹³C NMR | - A signal for the methyl carbon around 15-20 ppm. - Six distinct signals in the aromatic region (approximately 120-150 ppm), with the carbons attached to the nitro groups being the most downfield. |
| Infrared (IR) | - Strong asymmetric and symmetric stretching vibrations for the N-O bonds of the nitro groups, expected around 1520-1560 cm⁻¹ and 1340-1360 cm⁻¹, respectively. - C-Cl stretching vibration around 1000-1100 cm⁻¹. - C-H stretching for the aromatic ring and methyl group around 2900-3100 cm⁻¹. - C=C stretching vibrations for the aromatic ring in the 1400-1600 cm⁻¹ region. |
| Mass Spec. (MS) | - A molecular ion peak (M⁺) at m/z 216, with a characteristic M+2 peak at m/z 218 in an approximate 3:1 ratio due to the ³⁵Cl and ³⁷Cl isotopes. - Fragmentation pattern likely involving the loss of NO₂ groups (m/z 46) and potentially the methyl group (m/z 15). |
Applications in Research and Drug Development
Dinitrotoluene isomers are valuable intermediates in the synthesis of a wide range of chemical products, including dyes, and materials for polyurethane production.[3][4] In the context of pharmaceutical and agrochemical research, the dinitrotoluene scaffold offers a versatile platform for further chemical modification.
The two nitro groups can be selectively or fully reduced to amino groups, which can then be derivatized to introduce a wide variety of functionalities. The chlorine atom is activated towards nucleophilic aromatic substitution, although less so than in isomers where the nitro groups are in ortho or para positions. This allows for the introduction of various nucleophiles, leading to the synthesis of more complex molecules.
While specific examples of the use of 1-chloro-2-methyl-3,5-dinitrobenzene in drug synthesis are not prominent in the literature, its structural motifs are relevant. For instance, related chloronitrotoluene compounds have been used as starting materials in the synthesis of bioactive compounds like the bronchodilatory agent vasicine.[1] Therefore, 1-chloro-2-methyl-3,5-dinitrobenzene represents a potential building block for creating libraries of novel compounds for screening in drug discovery programs.
Potential Synthetic Utility Workflow
Caption: Potential synthetic pathways from the title compound.
Safety and Handling
Detailed toxicological data for 1-chloro-2-methyl-3,5-dinitrobenzene is not available. However, based on the data for related dinitrotoluenes, it should be handled as a hazardous substance. Dinitrotoluenes are generally toxic and can be absorbed through the skin.[4] They are also known to be harmful to aquatic life.
General Handling Precautions:
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Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
-
Avoid inhalation of dust and contact with skin and eyes.
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In case of contact, immediately flush the affected area with copious amounts of water.
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Dispose of waste in accordance with local, state, and federal regulations.
Conclusion
1-Chloro-2-methyl-3,5-dinitrobenzene is a chemical intermediate with potential applications in organic synthesis. While specific experimental data for this compound is scarce, this guide provides a comprehensive overview based on established chemical principles and data from closely related compounds. The proposed synthesis via the Sandmeyer reaction offers a reliable method for its preparation. The predicted analytical data provides a basis for its characterization. As with all dinitrotoluene derivatives, this compound should be handled with appropriate safety precautions. This guide serves as a valuable resource for researchers and scientists interested in the synthesis and application of this and similar molecules.
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